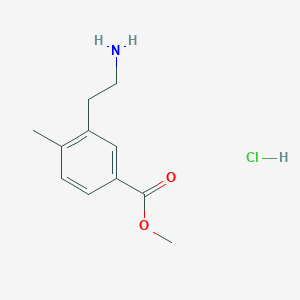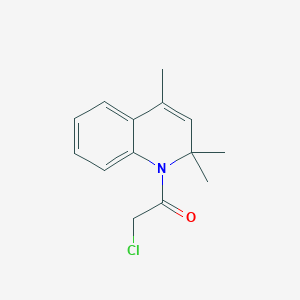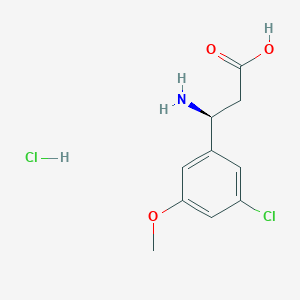![molecular formula C18H18N2O3 B2766515 2-cyclohexyl-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-b]quinoline-9-carboxylic acid CAS No. 36796-98-2](/img/structure/B2766515.png)
2-cyclohexyl-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-b]quinoline-9-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-cyclohexyl-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-b]quinoline-9-carboxylic acid” is a chemical compound with the molecular formula C18H18N2O3 . It is used for proteomics research .
Synthesis Analysis
A series of uniquely functionalized 2,3,-dihydro-1H-pyyrolo[3,4-b]quinolin-1-one derivatives, which are structurally similar to the compound , were synthesized in one to two steps by utilizing a post-Ugi modification strategy .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the search results. The molecular weight is given as 310.35 .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Medicinal Chemistry
The synthesis of pyrrolo[1,2-a]quinoline derivatives through catalyst-free processes offers environmentally benign methods with potential applications in organic synthesis and medicinal chemistry. These methods involve dehydration and [3 + 2] cycloaddition from 2-methylquinolines, aldehydes, and alkynoates, indicating a broad utility in creating complex molecular structures relevant to drug discovery and material science (Wu et al., 2017).
Antibacterial Research
Research into the synthesis of substituted 1,2-dihydro-6-oxo-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acids has shown potent antibacterial activity against both gram-positive and gram-negative bacteria. This research highlights the potential of these compounds in developing new treatments for systemic infections (Ishikawa et al., 1990).
Chemical Synthesis Techniques
Novel methods for the synthesis of pyrroloquinoline derivatives, such as 4-Aminotetrahydropyrrolo[1,2-a]quinazoline, have been explored. These techniques involve decarboxylation and chemoselective synthesis, demonstrating the versatility of pyrroloquinolines in chemical synthesis and their potential for creating bioactive compounds with specific properties (Zicāne et al., 2013).
Heterocyclic Chemistry
The combinatorial synthesis of pyrroloquinoline and pyrroloacridine derivatives under catalyst-free conditions showcases the potential of these compounds in the development of new materials and drugs. This synthesis approach is versatile and can yield a variety of compounds with potential applications in pharmaceuticals and materials science (Zhou et al., 2013).
Crystallography and Material Properties
Studies on the polymorphic modifications of 1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide reveal insights into the structural diversity of these compounds and their strong diuretic properties, highlighting their potential in hypertension treatments. The analysis of interaction energies and crystal packing provides valuable information for the design of new pharmaceuticals with optimized properties (Shishkina et al., 2018).
Eigenschaften
IUPAC Name |
2-cyclohexyl-3-oxo-1H-pyrrolo[3,4-b]quinoline-9-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c21-17-16-13(10-20(17)11-6-2-1-3-7-11)15(18(22)23)12-8-4-5-9-14(12)19-16/h4-5,8-9,11H,1-3,6-7,10H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDIZGXMRFKFFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CC3=C(C4=CC=CC=C4N=C3C2=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride](/img/structure/B2766439.png)


![(2S,3S,4S,5R,6R)-6-[[(3S,4S,6aR,6bS,8aS,12aS,14bR)-8a-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6S)-3-hydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxycarbonyl-4-formyl-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B2766442.png)


![Ethyl 2-[(3,4-dichlorophenyl)formamido]-3-hydroxybutanoate](/img/structure/B2766447.png)

![6-Acetyl-2-(5-bromothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2766450.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-hydroxypropyl)oxalamide](/img/structure/B2766453.png)

